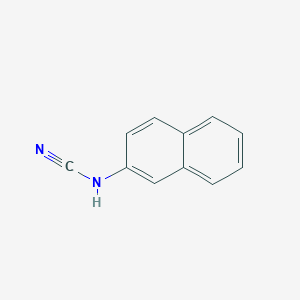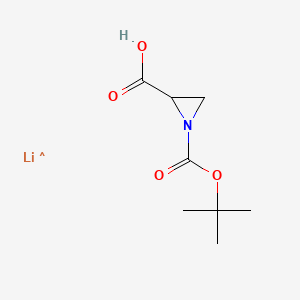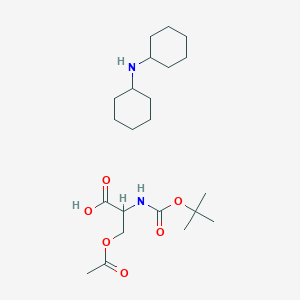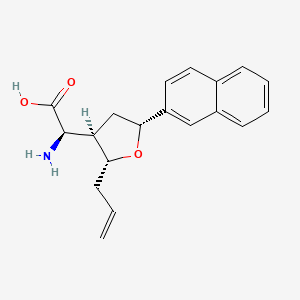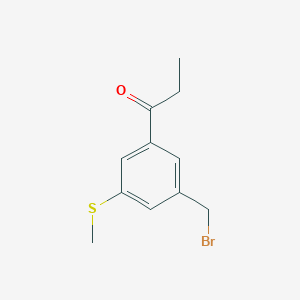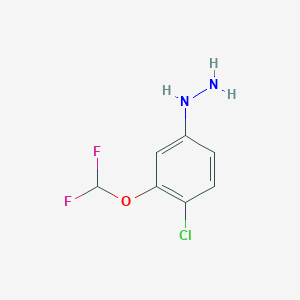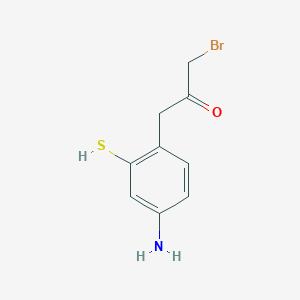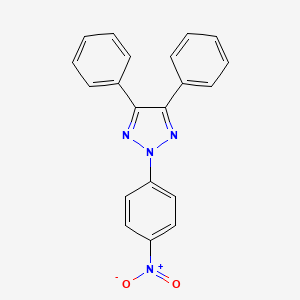
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group at the second position and diphenyl groups at the fourth and fifth positions. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis . These methods allow for the production of large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nitrating agents like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while nitration of the aromatic rings introduces nitro groups at specific positions .
Wissenschaftliche Forschungsanwendungen
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of various biological pathways . The nitrophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another type of triazole with different nitrogen atom positions.
1,2,3-Triazole, 4-nitrophenyl-: Similar structure but lacks the diphenyl groups.
1,2,3-Triazole, 4,5-diphenyl-: Similar structure but lacks the nitrophenyl group.
Uniqueness
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is unique due to the combination of the nitrophenyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other triazole derivatives .
Eigenschaften
CAS-Nummer |
101648-17-3 |
|---|---|
Molekularformel |
C20H14N4O2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-4,5-diphenyltriazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20(22-23)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
RUGFOUVGGNRMBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







